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Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689 Get Quote

An In-depth Technical Guide to Chlorfenapyr-d7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of Chlorfenapyr-d7, including its molecular structure and key quantitative data. It

further details established experimental protocols for its quantification and outlines a logical

pathway for its metabolic activation, providing essential information for researchers in analytical

chemistry and toxicology.

Chemical Structure and Molecular Formula
Chlorfenapyr-d7 is the deuterated form of Chlorfenapyr, a pro-insecticide belonging to the

pyrrole class of compounds.[1] The deuterium labeling, specifically on the ethoxymethyl group,

makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using

mass spectrometry-based methods.[2]

The formal name for Chlorfenapyr-d7 is 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-

d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[2]

Molecular Formula: C₁₅H₄BrD₇ClF₃N₂O[2]

Chemical Structure:
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The structure of Chlorfenapyr-d7 is identical to that of Chlorfenapyr, with the exception of

seven hydrogen atoms on the N-ethoxymethyl group being replaced by deuterium atoms.

(SMILES): BrC1=C(C(F)(F)F)N(C([2H])([2H])OC([2H])([2H])C([2H])([2H])

[2H])C(C2=CC=C(Cl)C=C2)=C1C#N[2]

Physicochemical and Quantitative Data
The key properties of Chlorfenapyr-d7 are summarized in the table below, providing a clear

reference for experimental design and analytical method development.

Property Value Reference

Molecular Formula C₁₅H₄BrD₇ClF₃N₂O

Formula Weight 414.7 g/mol

Purity ≥99% deuterated forms (d₁-d₇)

Physical Form Solid

Solubility
Slightly soluble in Chloroform

and Methanol

Unlabeled CAS Number 122453-73-0

Experimental Protocols: Quantification of
Chlorfenapyr
Chlorfenapyr-d7 is primarily used as an internal standard for the accurate quantification of

Chlorfenapyr. The following protocols are based on established methods for Chlorfenapyr

analysis and are directly applicable when using its deuterated analog.

Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted

for the extraction of pesticide residues from food and environmental matrices.

Protocol for Vegetable/Fruit Samples:
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Homogenize 10 g of the sample in a blender.

Transfer the homogenized sample to a 50 mL centrifuge tube.

Add 20 mL of acetonitrile and shake vigorously for 3 minutes.

At this stage, spike the sample with a known concentration of Chlorfenapyr-d7 internal

standard.

Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

Shake vigorously for 5 minutes and then centrifuge at 1,425 x g for 5 minutes.

Take a 1.5 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL

microcentrifuge tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and various

combinations of PSA, C18, or GCB for cleanup, depending on the matrix).

Vortex for 5 minutes and centrifuge at 8,910 x g for 2 minutes.

Filter the final supernatant through a 0.22 µm membrane filter before instrumental analysis.

Instrumental Analysis: GC-MS/MS Method
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and

selectivity for the quantification of Chlorfenapyr.

Instrumentation:

Gas Chromatograph: Agilent 8890 GC or equivalent

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent

GC Conditions:

Injector Temperature: 280 °C

Injection Mode: Splitless
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Injection Volume: 1 µL

Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramped to 280 °C at 30

°C/min, and held for 5 min.

MS/MS Conditions:

Ionization Mode: Electron Ionization (EI)

Monitoring Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Chlorfenapyr): To be optimized, but typically involves monitoring the

transition from a precursor ion to one or more product ions.

MRM Transitions (Chlorfenapyr-d7): To be established based on the mass shift due to

deuterium labeling. The precursor ion will be 7 amu higher than that of unlabeled

Chlorfenapyr.

Instrumental Analysis: LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and equally

powerful technique, particularly for the analysis of Chlorfenapyr's primary metabolite, Tralopyril.

Instrumentation:

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)

LC Conditions:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile or Methanol
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Flow Rate: 0.30 mL/min

Injection Volume: 1 µL

Gradient Elution: A gradient program should be optimized to ensure separation from matrix

interferences.

MS/MS Conditions:

Ionization Mode: ESI in negative ion mode for the active metabolite, Tralopyril.

Monitoring Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: To be optimized for both Chlorfenapyr and Chlorfenapyr-d7.

Metabolic Activation Pathway
Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation within the target

organism to become toxic. The primary activation step involves the oxidative removal of the N-

ethoxymethyl group by mixed-function oxidases. This biotransformation yields the active

insecticide, known as Tralopyril (or by its code CL 303268 ). Tralopyril then acts by uncoupling

oxidative phosphorylation in the mitochondria, disrupting ATP production and leading to cell

death. The deuterated analog, Chlorfenapyr-d7, is expected to follow the same metabolic

pathway.
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Caption: Metabolic activation of Chlorfenapyr to its active form, Tralopyril.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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